molecular formula C20H21N B2743368 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline CAS No. 1936437-58-9

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline

Cat. No.: B2743368
CAS No.: 1936437-58-9
M. Wt: 275.395
InChI Key: XYUORYRNDCCNPG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dimethylphenyl group at the first position and an isopropyl group at the sixth position of the isoquinoline ring

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroisoquinolines.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the PI3K/AKT pathway, which is involved in cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with these molecular targets.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

    1-(3,5-Dimethylphenyl)-6-methylisoquinoline: This compound has a methyl group instead of an isopropyl group at the sixth position. It exhibits different chemical reactivity and biological activity.

    1-(3,5-Dimethylphenyl)-6-ethylisoquinoline: The presence of an ethyl group at the sixth position alters its physical and chemical properties compared to the isopropyl derivative.

    1-(3,5-Dimethylphenyl)-6-phenylisoquinoline: The phenyl group at the sixth position significantly changes its steric and electronic properties, leading to different applications and activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and potential therapeutic development. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUORYRNDCCNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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